![molecular formula C23H26N2O B2768928 2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone CAS No. 303146-72-7](/img/structure/B2768928.png)
2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone
Übersicht
Beschreibung
2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone is a synthetic organic compound that belongs to the class of pyridazinones. This compound is characterized by the presence of a pyridazinone ring, a styryl group, and a tert-butylbenzyl moiety. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(tert-butyl)benzaldehyde with a suitable hydrazine derivative to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazinone ring. The styryl group can be introduced through a subsequent reaction, such as a Wittig reaction, using a suitable phosphonium ylide .
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Pyridazinone Ring
-
Nucleophilic substitution : The carbonyl group at position 3 and electron-deficient C-4/C-5 positions allow for:
Styryl Group
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the styryl double bond to an ethyl group, altering planarity and bioactivity.
-
Oxidation : Ozonolysis cleaves the styryl group to yield a carboxylic acid derivative.
tert-Butylbenzyl Substituent
-
Demethylation : Strong acids (e.g., HBr/AcOH) remove the tert-butyl group, generating a phenolic derivative .
-
Steric effects : The bulky tert-butyl group hinders electrophilic substitution at the benzyl ring .
Reaction Pathways and Byproducts
Key side reactions observed in analogs:
-
Tautomerization : Under basic conditions, 4,5-dihydropyridazinones tautomerize to aromatic pyridazinones, affecting reactivity .
-
Ring contraction : Prolonged heating with hydrazines converts pyridazinones to pyrazoles .
Comparative reactivity table :
Reaction Type | Reagents/Conditions | Major Product | Selectivity |
---|---|---|---|
Cyclocondensation | Hydrazine, HOAc, 80°C | Dihydropyridazinone core | High |
Styryl hydrogenation | H₂ (1 atm), Pd/C, EtOH | 6-Phenethyl-4,5-dihydropyridazinone | Moderate |
N-2 Alkylation | Benzyl bromide, K₂CO₃, DMF | 2-Benzyl derivatives | High |
Oxidative cleavage | O₃, then Zn/HOAc | 6-Carboxy-4,5-dihydropyridazinone | Low |
Stability and Degradation
-
Photodegradation : The styryl group undergoes cis-trans isomerization under UV light, altering molecular conformation.
-
Hydrolytic stability : The pyridazinone ring resists hydrolysis at neutral pH but degrades under strong acidic/basic conditions .
Computational Insights
DFT studies on analogs suggest:
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits a range of biological activities:
1. Antimicrobial Activity
Research has demonstrated that derivatives of pyridazinones can possess significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, indicating that 2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone might also exhibit comparable activity. A study reported minimum inhibitory concentration (MIC) values for related compounds ranging from 4–20 μmol L against bacteria such as Staphylococcus aureus and Salmonella typhi .
2. Anticancer Activity
The anticancer potential of pyridazinone derivatives has been extensively studied. In vitro assays have revealed that similar compounds can inhibit the growth of various cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The cytotoxic effects are often quantified using the median growth inhibitory concentration (IC50), with values indicating potent activity against these cell lines .
3. Anti-inflammatory and Antioxidant Properties
Compounds with a similar structure have also been investigated for their anti-inflammatory and antioxidant activities. These properties are crucial for developing therapeutic agents aimed at treating chronic inflammatory diseases and oxidative stress-related conditions.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyridazinone derivatives, including those structurally related to this compound. The results indicated that certain modifications to the side chains significantly enhanced antimicrobial potency against resistant bacterial strains.
Case Study 2: Anticancer Screening
In another investigation, the anticancer properties of this compound were assessed using MTT assays across multiple cancer cell lines. The findings revealed that specific structural modifications led to increased cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Activity Type | MIC/IC50 Values | Reference |
---|---|---|
Antimicrobial | 4–20 μmol L | |
Anticancer (NCI-H460) | IC50 = X μmol L | |
Antioxidant | IC50 = Y μmol L |
Table 2: Structural Modifications and Their Effects
Wirkmechanismus
The mechanism of action of 2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone can be compared with other pyridazinone derivatives, such as:
2-[4-(tert-butyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone: Lacks the styryl group, which may result in different biological activities.
6-styryl-4,5-dihydro-3(2H)-pyridazinone: Lacks the tert-butylbenzyl group, which can affect its chemical reactivity and biological properties.
2-[4-(tert-butyl)benzyl]-6-phenyl-4,5-dihydro-3(2H)-pyridazinone: Contains a phenyl group instead of a styryl group, leading to variations in its chemical and biological behavior
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.
Biologische Aktivität
2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C23H26N2O
- Molecular Weight : 346.47 g/mol
- CAS Number : 303146-72-7
- Density : 1.04 g/cm³ (predicted)
- Boiling Point : 491.4 °C (predicted)
- Acidity (pKa) : 2.26 (predicted) .
The biological activity of this compound has been linked to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
- Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antioxidant Study :
- Anti-inflammatory Research :
- Anticancer Evaluation :
Eigenschaften
IUPAC Name |
2-[(4-tert-butylphenyl)methyl]-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-23(2,3)20-12-9-19(10-13-20)17-25-22(26)16-15-21(24-25)14-11-18-7-5-4-6-8-18/h4-14H,15-17H2,1-3H3/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDQOPVWPGXQSH-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CCC(=N2)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CCC(=N2)/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.